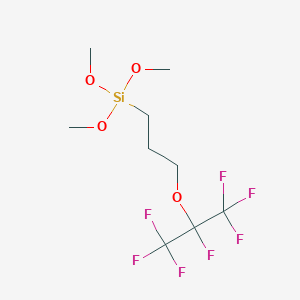

3-(Heptafluoroisopropoxy)propyltrimethoxysilane

Vue d'ensemble

Description

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is an organosilicon compound with the chemical formula C9H15F7O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industries, including electronics, optics, and materials science, due to its unique chemical properties .

Applications De Recherche Scientifique

Surface Modification and Coatings

HFIP-TMS is widely utilized in the development of hydrophobic surfaces due to its fluorinated structure, which imparts low surface energy characteristics. This property is particularly beneficial in creating superhydrophobic coatings.

Superhydrophobic Coatings

- Diatomaceous Earth (DE) Treatments : HFIP-TMS has been employed to treat diatomaceous earth particles, resulting in superhydrophobic surfaces. These coatings are achieved through a self-assembly process where the silane forms a monolayer on the DE particles, enhancing their water-repellent properties. Research indicates that these superhydrophobic surfaces can be applied in various fields, including construction materials and textiles .

- Polymer Composites : The incorporation of HFIP-TMS into polymeric matrices has shown promising results in enhancing the hydrophobicity of the final products. For instance, studies have demonstrated that polystyrene composites treated with HFIP-TMS exhibit improved water resistance and durability .

Anti-Reflective Coatings

HFIP-TMS is also important in the formulation of anti-reflective coatings (ARCs). These coatings are critical in optical applications where minimizing light reflection is essential.

- Optical Applications : The use of HFIP-TMS in polysilsesquioxane-based ARCs has been reported to enhance optical clarity while providing a durable surface. These ARCs find applications in lenses, displays, and solar panels .

Drug Delivery Systems

The potential of HFIP-TMS extends into biomedical applications, particularly in drug delivery systems.

Dual Drug Delivery Systems

Research has explored the use of HFIP-TMS in creating composite membranes that facilitate the dual delivery of hydrophilic and hydrophobic drugs. These membranes are composed of chitosan and diatomaceous earth, where HFIP-TMS enhances the loading capacity and release profiles of both types of drugs .

- Case Study : A study demonstrated that membranes formulated with HFIP-TMS successfully released gentamicin (hydrophilic) and dexamethasone (hydrophobic), highlighting its effectiveness in pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Modification | Treatment of DE for superhydrophobic surfaces | Enhanced water repellency |

| Coatings | Development of anti-reflective coatings for optical devices | Improved optical clarity |

| Drug Delivery Systems | Composite membranes for dual drug delivery | Increased drug loading and release |

Mécanisme D'action

Target of Action

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a type of organomethoxysilane . Its primary targets are surfaces where it is applied. It is used to modify the surface properties of these materials, improving their surface activity and wettability .

Mode of Action

The compound interacts with its targets (surfaces) by forming a thin layer. This interaction changes the surface properties, making it more hydrophobic. The heptafluoroisopropoxy group in the molecule contributes to its low surface energy .

Biochemical Pathways

It’s worth noting that the compound can hydrolyze to produce methanol .

Pharmacokinetics

It’s primarily used as a chemical intermediate . It’s important to note that the hydrolysis product of this compound is methanol, which can cause serious health effects if ingested .

Result of Action

The application of this compound results in improved surface properties of the treated material. Specifically, it increases the hydrophobicity of the surface, which can enhance the material’s resistance to water and other polar substances .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the hydrolysis rate can increase at higher temperatures or in more humid conditions . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .

Méthodes De Préparation

The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane typically involves the reaction of a silicon-containing compound with heptafluoroisopropanol. One common method includes the following steps:

Chlorination or Bromination: The silicon-containing compound is first chlorinated or brominated to form the corresponding alkylsilane.

Alcohol Reaction: The alkylsilane is then reacted with heptafluoroisopropanol under controlled conditions to produce this compound.

Analyse Des Réactions Chimiques

3-(Heptafluoroisopropoxy)propyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form methanol and silanol derivatives.

Condensation: The silanol derivatives can further condense to form siloxane bonds, which are crucial in forming silicon-based polymers and coatings.

Substitution Reactions: It can undergo substitution reactions with other nucleophiles, leading to the formation of different organosilicon compounds.

Comparaison Avec Des Composés Similaires

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is unique due to its heptafluoroisopropoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. Similar compounds include:

3-(Heptafluoroisopropoxy)propyltriethoxysilane: This compound has ethoxy groups instead of methoxy groups, leading to different reactivity and solubility properties.

3-(Heptafluoroisopropoxy)propyltrichlorosilane: This compound contains chloro groups, making it more reactive and suitable for different applications.

Activité Biologique

3-(Heptafluoroisopropoxy)propyltrimethoxysilane (CAS Number: 15538-93-9) is a silane compound with unique properties due to the presence of fluorinated groups. This compound has garnered interest in various fields, particularly in materials science and biochemistry, for its potential biological activity. This article aims to explore the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 361.55 g/mol. Its structure features a propyl chain linked to a trimethoxysilane group, which is further substituted with a heptafluoroisopropoxy group. This unique configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of silanes, particularly those containing fluorinated groups, has indicated several areas of interest:

- Antimicrobial Activity : Some studies suggest that fluorinated silanes may exhibit antimicrobial properties, potentially useful in coatings and materials that require biocidal effects.

- Cell Adhesion : Silanes can influence cell adhesion properties, which is critical in tissue engineering and regenerative medicine.

- Drug Delivery Systems : The ability of silanes to form stable bonds with various substrates makes them candidates for drug delivery applications.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of fluorinated silanes demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of fluorinated groups enhanced the antibacterial efficacy compared to non-fluorinated counterparts. The mechanism was hypothesized to involve disruption of bacterial membrane integrity due to hydrophobic interactions.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed using human epithelial cell lines. The results showed that at low concentrations, this compound had minimal cytotoxic effects, promoting cell viability. However, at higher concentrations, a dose-dependent decrease in cell viability was observed, suggesting potential toxic effects that warrant further investigation.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The fluorinated moieties may enhance hydrophobic interactions, facilitating binding to lipid membranes or proteins involved in cellular signaling pathways. This interaction can lead to alterations in cell behavior, including adhesion, proliferation, and apoptosis.

Propriétés

IUPAC Name |

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBHYYFJOKDTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405743 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-61-1 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.